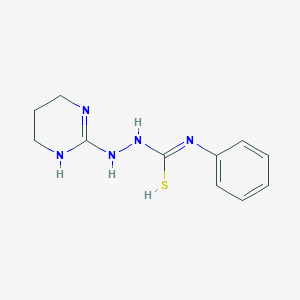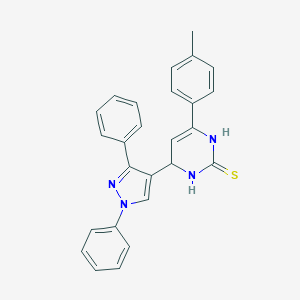![molecular formula C28H20N4O2 B292901 (5-amino-3-methyl-1,4-diphenyl-1H-furo[2,3-b]pyrazolo[4,3-e]pyridin-6-yl)(phenyl)methanone](/img/structure/B292901.png)
(5-amino-3-methyl-1,4-diphenyl-1H-furo[2,3-b]pyrazolo[4,3-e]pyridin-6-yl)(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-amino-3-methyl-1,4-diphenyl-1H-furo[2,3-b]pyrazolo[4,3-e]pyridin-6-yl)(phenyl)methanone, also known as FPP, is a novel small molecule that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FPP has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Mécanisme D'action
The mechanism of action of (5-amino-3-methyl-1,4-diphenyl-1H-furo[2,3-b]pyrazolo[4,3-e]pyridin-6-yl)(phenyl)methanone is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. (5-amino-3-methyl-1,4-diphenyl-1H-furo[2,3-b]pyrazolo[4,3-e]pyridin-6-yl)(phenyl)methanone has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, (5-amino-3-methyl-1,4-diphenyl-1H-furo[2,3-b]pyrazolo[4,3-e]pyridin-6-yl)(phenyl)methanone has been shown to activate the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a key role in the regulation of inflammation and metabolism.
Biochemical and Physiological Effects
(5-amino-3-methyl-1,4-diphenyl-1H-furo[2,3-b]pyrazolo[4,3-e]pyridin-6-yl)(phenyl)methanone has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that (5-amino-3-methyl-1,4-diphenyl-1H-furo[2,3-b]pyrazolo[4,3-e]pyridin-6-yl)(phenyl)methanone inhibits the activity of COX-2 and reduces the production of pro-inflammatory cytokines. In vivo studies have shown that (5-amino-3-methyl-1,4-diphenyl-1H-furo[2,3-b]pyrazolo[4,3-e]pyridin-6-yl)(phenyl)methanone exhibits anti-inflammatory and analgesic effects in animal models of inflammation and pain. Furthermore, (5-amino-3-methyl-1,4-diphenyl-1H-furo[2,3-b]pyrazolo[4,3-e]pyridin-6-yl)(phenyl)methanone has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
(5-amino-3-methyl-1,4-diphenyl-1H-furo[2,3-b]pyrazolo[4,3-e]pyridin-6-yl)(phenyl)methanone has several advantages as a potential therapeutic agent. It exhibits potent anti-inflammatory, analgesic, and antitumor effects, making it a potential candidate for the treatment of various diseases. (5-amino-3-methyl-1,4-diphenyl-1H-furo[2,3-b]pyrazolo[4,3-e]pyridin-6-yl)(phenyl)methanone is also relatively easy to synthesize, making it a viable option for large-scale production. However, there are also limitations to the use of (5-amino-3-methyl-1,4-diphenyl-1H-furo[2,3-b]pyrazolo[4,3-e]pyridin-6-yl)(phenyl)methanone in lab experiments. The mechanism of action of (5-amino-3-methyl-1,4-diphenyl-1H-furo[2,3-b]pyrazolo[4,3-e]pyridin-6-yl)(phenyl)methanone is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, (5-amino-3-methyl-1,4-diphenyl-1H-furo[2,3-b]pyrazolo[4,3-e]pyridin-6-yl)(phenyl)methanone has not yet been tested in human clinical trials, which makes it difficult to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for the study of (5-amino-3-methyl-1,4-diphenyl-1H-furo[2,3-b]pyrazolo[4,3-e]pyridin-6-yl)(phenyl)methanone. First, further studies are needed to elucidate the mechanism of action of (5-amino-3-methyl-1,4-diphenyl-1H-furo[2,3-b]pyrazolo[4,3-e]pyridin-6-yl)(phenyl)methanone. This will allow for the development of more potent and specific (5-amino-3-methyl-1,4-diphenyl-1H-furo[2,3-b]pyrazolo[4,3-e]pyridin-6-yl)(phenyl)methanone analogues that can be used for the treatment of specific diseases. Second, (5-amino-3-methyl-1,4-diphenyl-1H-furo[2,3-b]pyrazolo[4,3-e]pyridin-6-yl)(phenyl)methanone should be tested in human clinical trials to determine its safety and efficacy in humans. Finally, (5-amino-3-methyl-1,4-diphenyl-1H-furo[2,3-b]pyrazolo[4,3-e]pyridin-6-yl)(phenyl)methanone should be evaluated for its potential use in combination with other therapeutic agents to enhance its therapeutic effects.
Méthodes De Synthèse
The synthesis of (5-amino-3-methyl-1,4-diphenyl-1H-furo[2,3-b]pyrazolo[4,3-e]pyridin-6-yl)(phenyl)methanone involves the condensation of 5-amino-3-methyl-1,4-diphenylfuro[2,3-b]pyrazole-6-carboxylic acid with benzaldehyde in the presence of a base catalyst. The resulting product is then subjected to a series of purification steps to obtain pure (5-amino-3-methyl-1,4-diphenyl-1H-furo[2,3-b]pyrazolo[4,3-e]pyridin-6-yl)(phenyl)methanone. The synthesis of (5-amino-3-methyl-1,4-diphenyl-1H-furo[2,3-b]pyrazolo[4,3-e]pyridin-6-yl)(phenyl)methanone is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
(5-amino-3-methyl-1,4-diphenyl-1H-furo[2,3-b]pyrazolo[4,3-e]pyridin-6-yl)(phenyl)methanone has been extensively studied for its potential therapeutic applications. In particular, (5-amino-3-methyl-1,4-diphenyl-1H-furo[2,3-b]pyrazolo[4,3-e]pyridin-6-yl)(phenyl)methanone has shown promising results in the treatment of various inflammatory diseases, such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis. (5-amino-3-methyl-1,4-diphenyl-1H-furo[2,3-b]pyrazolo[4,3-e]pyridin-6-yl)(phenyl)methanone has also been shown to exhibit analgesic effects, making it a potential candidate for the treatment of chronic pain. Furthermore, (5-amino-3-methyl-1,4-diphenyl-1H-furo[2,3-b]pyrazolo[4,3-e]pyridin-6-yl)(phenyl)methanone has been shown to have antitumor effects, making it a potential candidate for cancer therapy.
Propriétés
Formule moléculaire |
C28H20N4O2 |
|---|---|
Poids moléculaire |
444.5 g/mol |
Nom IUPAC |
(10-amino-6-methyl-4,8-diphenyl-12-oxa-2,4,5-triazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7,10-pentaen-11-yl)-phenylmethanone |
InChI |
InChI=1S/C28H20N4O2/c1-17-21-22(18-11-5-2-6-12-18)23-24(29)26(25(33)19-13-7-3-8-14-19)34-28(23)30-27(21)32(31-17)20-15-9-4-10-16-20/h2-16H,29H2,1H3 |
Clé InChI |
XBBINPLWAIAMIQ-UHFFFAOYSA-N |
SMILES |
CC1=NN(C2=C1C(=C3C(=C(OC3=N2)C(=O)C4=CC=CC=C4)N)C5=CC=CC=C5)C6=CC=CC=C6 |
SMILES canonique |
CC1=NN(C2=NC3=C(C(=C12)C4=CC=CC=C4)C(=C(O3)C(=O)C5=CC=CC=C5)N)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone](/img/structure/B292818.png)
![Ethyl 3-oxo-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}butanoate](/img/structure/B292819.png)
![4-Chlorophenyl 7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl ether](/img/structure/B292821.png)
![Ethyl 7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl ether](/img/structure/B292822.png)
![diethyl 2-({[3-(trifluoromethyl)anilino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B292824.png)
![N-(3,4-dichlorophenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-8(5H)-carboxamide](/img/structure/B292825.png)

![4-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B292827.png)

![Diethyl 2-[(anilinocarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3,4-dicarboxylate](/img/structure/B292832.png)
![N-(3-chlorophenyl)-2-[(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)acetyl]hydrazinecarboxamide](/img/structure/B292834.png)
![2-[(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)acetyl]-N-(4-methylphenyl)hydrazinecarboxamide](/img/structure/B292835.png)
![6-Acetyl-5-hydroxy-1,3-diphenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B292837.png)
![1-(4-chlorophenyl)-2-(1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)ethanone](/img/structure/B292838.png)